molecular formula C19H22Br2N2O3 B288674 6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide

6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide

Cat. No. B288674
M. Wt: 486.2 g/mol
InChI Key: PIPMEYKAYGUPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide, also known as BRD0705, is a small molecule inhibitor that has shown potential in various scientific research applications. It is a member of the chromenone family and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide binds to the bromodomain pocket of BET proteins, preventing their interaction with acetylated histones and inhibiting the transcription of target genes. This mechanism of action has been shown to be selective for BET proteins, with minimal effects on other bromodomain-containing proteins.
Biochemical and Physiological Effects:
6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide has been shown to have significant biochemical and physiological effects in various disease models. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, it has been shown to protect against neuronal damage and improve cognitive function. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage.

Advantages and Limitations for Lab Experiments

The advantages of using 6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide in lab experiments include its selectivity for BET proteins, its ability to inhibit the transcription of target genes, and its potential for use in various disease models. However, its limitations include its relatively short half-life and its potential for off-target effects.

Future Directions

For the use of 6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide in scientific research include further studies on its mechanism of action, optimization of its pharmacokinetic properties, and exploration of its potential in combination with other therapies. Additionally, further studies are needed to determine the effectiveness of 6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide in various disease models and its potential for clinical use.
In conclusion, 6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide is a promising small molecule inhibitor that has shown potential in various scientific research applications. Its unique chemical structure and selective inhibition of BET proteins make it a promising candidate for drug development. Further studies are needed to fully understand its mechanism of action and potential for clinical use.

Synthesis Methods

The synthesis of 6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide involves several steps, starting with the reaction of 6-bromo-2-hydroxychromone with 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) in the presence of sodium hypochlorite. This reaction yields 6-bromo-2-oxo-N-TEMPO-chromene-3-carboxamide, which is then reacted with bromine to produce 6,8-dibromo-2-oxo-N-TEMPO-chromene-3-carboxamide. Finally, the TEMPO group is removed using sodium borohydride to obtain 6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide.

Scientific Research Applications

6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide has been studied for its potential in various scientific research applications, including cancer research, neurodegenerative diseases, and inflammation. It has been shown to inhibit the activity of bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene expression. Inhibition of BET proteins has been linked to the suppression of tumor growth and the reduction of inflammation in various disease models.

properties

Product Name

6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide

Molecular Formula

C19H22Br2N2O3

Molecular Weight

486.2 g/mol

IUPAC Name

6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)chromene-3-carboxamide

InChI

InChI=1S/C19H22Br2N2O3/c1-18(2)8-12(9-19(3,4)23-18)22-16(24)13-6-10-5-11(20)7-14(21)15(10)26-17(13)25/h5-7,12,23H,8-9H2,1-4H3,(H,22,24)

InChI Key

PIPMEYKAYGUPKL-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)C

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.